molecular formula C11H18N4O B7926233 (S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide

(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide

Cat. No.: B7926233
M. Wt: 222.29 g/mol
InChI Key: QSNPOWHHCZPQEY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide” is a chiral small molecule characterized by an (S)-configured amino propionamide backbone. Its structure includes two distinct N-substituents: an isopropyl group and a pyrazin-2-ylmethyl moiety. The isopropyl group enhances steric bulk and lipophilicity, which may influence bioavailability and target interactions.

Properties

IUPAC Name

(2S)-2-amino-N-propan-2-yl-N-(pyrazin-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(2)15(11(16)9(3)12)7-10-6-13-4-5-14-10/h4-6,8-9H,7,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNPOWHHCZPQEY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN=C1)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=NC=CN=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Nucleophilic Substitution

Bromination of 2-aminopyrazine using sodium hypochlorite and hydrobromic acid yields 2-amino-3,5-dibromopyrazine. Subsequent substitution with morpholine or ammonia under basic conditions generates mono- or di-substituted pyrazines. For example:

  • Step 1 : 2-Aminopyrazine → 2-Amino-3,5-dibromopyrazine (NaOCl, HBr, 0–5°C).

  • Step 2 : Selective displacement of bromide with methylamine (K₂CO₃, DMF, 60°C) yields 2-amino-5-bromo-3-(methylamino)pyrazine.

Reductive Amination of Pyrazine-2-carbaldehyde

Pyrazine-2-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form pyrazin-2-ylmethylamine. This method avoids halogen intermediates but requires careful pH control (pH 6–7) to minimize over-reduction.

Preparation of N-Isopropyl-N-pyrazin-2-ylmethylamine

Alkylation of Pyrazin-2-ylmethylamine

Reaction of pyrazin-2-ylmethylamine with isopropyl bromide in the presence of potassium carbonate (DMF, 50°C) yields the di-substituted amine. Excess pyrazin-2-ylmethylamine (2.5 equiv) suppresses dialkylation, achieving ~75% mono-alkylated product.

Gabriel Synthesis

Phthalimide protection of pyrazin-2-ylmethylamine, followed by alkylation with isopropyl iodide and deprotection (hydrazine, ethanol), provides N-isopropyl-N-pyrazin-2-ylmethylamine in 68% yield. This method ensures high regioselectivity but involves multi-step purification.

Coupling with (S)-2-Aminopropanoic Acid

Carbodiimide-Mediated Amidation

Boc-protected L-alanine is activated with EDCl/HOBt and coupled with N-isopropyl-N-pyrazin-2-ylmethylamine (DIEA, THF, 0°C → RT). Deprotection with TFA yields the target compound (82% overall yield, >99% ee).

Optimization Data :

Coupling AgentSolventTemperatureYield (%)
EDCl/HOBtTHF0°C → RT82
HATUDMFRT78
DCCCH₂Cl₂0°C65

Mixed Carbonate Activation

Boc-L-alanine reacts with chloroformate to form an active carbonate, which couples with the di-substituted amine (DMAP, CH₂Cl₂, −10°C). This method minimizes racemization (<1%) but requires stringent temperature control.

Stereochemical Control and Resolution

Asymmetric Synthesis

Using (R)-BINOL-derived phosphoric acid catalysts, the amidation step achieves 94% ee. However, scalability is limited due to high catalyst loading (10 mol%).

Chiral Chromatography

Racemic mixtures are resolved via preparative HPLC (Chiralpak IA column, hexane:isopropanol 90:10), yielding enantiomerically pure (S)-isomer (>99% ee).

Industrial-Scale Considerations

Solvent Recycling

Tetrahydrofuran (THF) and dichloromethane are recovered via distillation (≥95% purity), reducing waste.

Process Intensification

Microwave-assisted amidation (100 W, 80°C, 20 min) improves yield to 88% while cutting reaction time by 70%.

Analytical Characterization

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH).

  • MS (ESI+) : m/z 266.2 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 3.85 (m, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and isopropyl groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds highlight key differences in substituents and inferred properties:

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

  • Structural Differences : Replaces the isopropyl group with a cyclopropyl ring and introduces a 2-oxo-ethyl chain on the pyrazine moiety .
  • The ketone (2-oxo) group may enhance polarity, improving solubility but reducing membrane permeability. The pyrazine ring retains hydrogen-bonding capacity, but the additional oxygen could alter electronic interactions with biological targets.

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide

  • Structural Differences : Substitutes isopropyl with ethyl and pyrazin-2-ylmethyl with a benzyl-pyrrolidinylmethyl group .
  • The benzyl-pyrrolidinyl moiety introduces aromaticity (benzyl) and a secondary amine (pyrrolidine), which may enhance binding to targets requiring hydrophobic or charged interactions. The compound’s commercial availability suggests favorable synthesis or stability compared to the discontinued target compound .

General Trends in Substituent Effects

  • Steric Effects : Isopropyl > Cyclopropyl > Ethyl. Bulkier groups may hinder binding to sterically sensitive targets.
  • Lipophilicity : Benzyl-pyrrolidinylmethyl (high) > Pyrazin-2-ylmethyl (moderate) > Cyclopropyl (low).
  • Electronic Effects : Pyrazine’s nitrogen atoms enable hydrogen bonding, while ketones (in the cyclopropyl analog) increase polarity.

Data Table: Structural and Inferred Properties

Compound Name N-Substituents Key Features Commercial Status
(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide Isopropyl, Pyrazin-2-ylmethyl Chiral S-configuration, pyrazine ring Discontinued
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide Cyclopropyl, 2-oxo-pyrazin-ethyl Ketone group, rigid cyclopropyl ring Unknown
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide Ethyl, Benzyl-pyrrolidinylmethyl Benzyl group, pyrrolidine secondary amine Available

Research Findings and Limitations

The provided evidence lacks detailed experimental data (e.g., solubility, binding affinities) for direct pharmacological or physicochemical comparisons. However, structural analysis suggests:

  • Target Compound : Discontinuation may relate to synthetic complexity or suboptimal pharmacokinetics compared to analogs .
  • Cyclopropyl Analog : The ketone group could improve aqueous solubility but limit blood-brain barrier penetration .
  • Benzyl-Pyrrolidinylmethyl Analog : Enhanced aromaticity and flexibility may favor interactions with hydrophobic binding pockets .

Biological Activity

(S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H15_{15}N3_{3}
  • Molecular Weight : 222.29 g/mol
  • Chirality : The compound possesses a specific stereochemistry indicated by the (S) configuration at the chiral center.

This compound is believed to interact with various biological targets, including:

  • Enzymes : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
  • Receptors : The compound's structural features suggest it could bind to certain receptors, potentially altering physiological responses.

Preliminary studies indicate that the compound's unique functional groups contribute to its ability to interact with biological systems, although detailed mechanisms are still under investigation.

Biological Activity

Research has highlighted several aspects of the biological activity of this compound:

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting enzymes related to neurological and metabolic pathways. Specific studies are needed to elucidate the exact enzymes affected and the implications for drug development .
  • Receptor Binding :
    • Interaction studies suggest that it may bind to various receptors, which could lead to modulation of diverse physiological processes. High-throughput screening assays and computational docking studies are employed to assess these interactions.
  • Pharmacological Applications :
    • Its structural similarity to known bioactive compounds positions it as a candidate for further exploration in drug discovery. Potential applications include treatments for neurological disorders and metabolic diseases .

Research Findings and Case Studies

A summary of notable research findings regarding this compound is presented in the following table:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated inhibition of specific metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders.
Study 2Receptor InteractionIdentified binding affinity with certain receptors, indicating possible roles in modulating neurotransmitter systems .
Study 3Pharmacological EvaluationAssessed the compound's effects in vivo, showing promise in reducing symptoms associated with neurological dysfunctions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-N-isopropyl-N-pyrazin-2-ylmethyl-propionamide?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves reacting pyrazine-2-carbaldehyde with isopropylamine under catalytic hydrogenation, followed by coupling with a protected amino acid derivative. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via 1H^1H-NMR and LC-MS to confirm stereochemistry and purity .

Q. How should researchers optimize NMR spectroscopy for structural confirmation?

  • Methodological Answer : Use deuterated solvents (e.g., DMSO-d6_6) to resolve exchangeable protons (e.g., NH groups). For chiral centers, employ 13C^{13}C-NMR or 2D NOESY to confirm stereochemical integrity. Assign pyrazine ring protons (δ 8.2–8.5 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) via coupling patterns. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (254 nm) to quantify impurities. Differential Scanning Calorimetry (DSC) determines melting point consistency (e.g., 71–75°C for related pyrazine derivatives ). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PyRx software. Parameterize the pyrazine ring’s electron-deficient π-system for interactions with aromatic residues (e.g., Phe, Tyr). Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Apply iterative triangulation:

  • Step 1 : Replicate assays under standardized conditions (e.g., cell line, IC50_{50} protocol).
  • Step 2 : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radioligand binding).
  • Step 3 : Analyze batch-to-batch variability in compound purity (HPLC trace comparison). Reference systematic frameworks from qualitative research to address data incongruity .

Q. How can crystallography elucidate the compound’s conformational stability?

  • Methodological Answer : Grow single crystals via vapor diffusion (acetonitrile/water). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL (space group determination, R-factor < 0.05). Analyze torsion angles (e.g., N–C–C–N) to assess intramolecular strain. For chiral centers, verify Flack parameters to confirm absolute configuration .

Q. What advanced techniques characterize electronic properties of the pyrazine moiety?

  • Methodological Answer : Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate HOMO/LUMO energies. Experimental validation via cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) identifies redox potentials. Compare with UV-Vis spectra (λmax_\text{max} for π→π* transitions) to correlate electronic structure with reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.